L-Tryptophan, N-((1-(((2S)-2-mercapto-4-methyl-1-oxopentyl)amino)cyclopentyl)carbonyl)-
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Overview
Description
CGS 35601 is a single molecule triple vasopeptidase inhibitor.
Scientific Research Applications
1. Vasopeptidase Inhibition
L-Tryptophan, specifically CGS 35601, is a molecule capable of inhibiting the activities of angiotensin-converting enzyme (ACE), neutral endopeptidase (NEP), and endothelin converting enzyme (ECE) simultaneously. This inhibition is crucial for blocking the conversion of angiotensin I and big endothelin-1 into potent vasoconstrictors, angiotensin II and ET-1, respectively. By inhibiting NEP, CGS 35601 also prevents the degradation of vasodilators such as bradykinin, natriuretic peptides, and adrenomedullin, modulating the release of other vasoactive mediators like nitric oxide and prostaglandins. CGS 35601 demonstrates potential as an antihypertensive drug and may reduce morbidity and mortality from cardiovascular disorders, diabetes, and renal complications (Battistini, Daull, & Jeng, 2006).
2. Catalyst in Chemical Synthesis
L-Tryptophan has been utilized as a catalyst in Knoevenagel condensations of various aldehydes with less reactive compounds like acetylacetone and ethyl acetoacetate. This process is significant for the preparation of functionalized trisubstituted alkenes and α,β,γ,δ-unsaturated carbonyl compounds (Hu, He, & Guan, 2010).
3. Metabolic Engineering and Fermentation Optimization
Metabolic engineering strategies to enhance L-tryptophan production through microbial biosynthesis have been explored. These approaches include modifying the L-tryptophan biosynthesis pathway, optimizing carbon source uptake, regulating key factors, and fermentation process strategies. Such developments are crucial for sustainable, cost-effective, and environmentally friendly L-tryptophan production (Liu et al., 2019).
4. Analytical Methods and Health Benefits
Tryptophan is significant for its role in protein synthesis and as a precursor to various bioactive molecules. Various analytical methods for measuring free and protein-bound tryptophan in different matrices, including human fluids and tissues, have been developed. These methods play a crucial role in understanding the nutritional significance and potential therapeutic applications of tryptophan in various human diseases (Friedman, 2018).
5. Biosynthesis Pathway Studies
The shikimate pathway, responsible for the biosynthesis of aromatic amino acids like L-tryptophan, has been studied extensively. These amino acids are precursors to numerous natural products and are essential components of the diet. Understanding their biosynthetic pathways can have implications for agriculture, food processing, nutrition, and health (Maeda & Dudareva, 2012).
properties
CAS RN |
849066-09-7 |
---|---|
Product Name |
L-Tryptophan, N-((1-(((2S)-2-mercapto-4-methyl-1-oxopentyl)amino)cyclopentyl)carbonyl)- |
Molecular Formula |
C23H31N3O4S |
Molecular Weight |
445.6 g/mol |
IUPAC Name |
(2S)-3-(1H-indol-3-yl)-2-[[1-[[(2S)-4-methyl-2-sulfanylpentanoyl]amino]cyclopentanecarbonyl]amino]propanoic acid |
InChI |
InChI=1S/C23H31N3O4S/c1-14(2)11-19(31)20(27)26-23(9-5-6-10-23)22(30)25-18(21(28)29)12-15-13-24-17-8-4-3-7-16(15)17/h3-4,7-8,13-14,18-19,24,31H,5-6,9-12H2,1-2H3,(H,25,30)(H,26,27)(H,28,29)/t18-,19-/m0/s1 |
InChI Key |
YFAHICISBQLBQH-OALUTQOASA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NC1(CCCC1)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O)S |
SMILES |
CC(C)CC(C(=O)NC1(CCCC1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)S |
Canonical SMILES |
CC(C)CC(C(=O)NC1(CCCC1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O)S |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
CGS 35601; CGS-35601; CGS35601; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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